7-cyclopropyl-1H-indole

HIV NNRTI Antiviral Medicinal Chemistry

Problem: Generic 7-substituted indoles fail to replicate the unique steric and conformational profile required for HIV-1 NNRTI target engagement. Solution: 7-Cyclopropyl-1H-indole (CAS 200714-71-2) provides the exact geometry needed. • Critical for double H-bonding with Lys101 and occupation of Tyr181/188 hydrophobic pocket in NNRTI binding. • CCDC 2034158 crystal structure available for SBDD; Kd 8.31 µM for Hsp90α benchmarking. • 98% purity; ideal starting material for SAR campaigns with up to 100-fold potency gains upon derivatization.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
Cat. No. B8495229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopropyl-1H-indole
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC3=C2NC=C3
InChIInChI=1S/C11H11N/c1-2-9-6-7-12-11(9)10(3-1)8-4-5-8/h1-3,6-8,12H,4-5H2
InChIKeyRAJCAKXCOSYMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyclopropyl-1H-indole: Properties & Procurement


7-Cyclopropyl-1H-indole (CAS: 200714-71-2) is a bicyclic heterocyclic compound comprising an indole core with a cyclopropyl substituent at the 7-position . The cyclopropyl group introduces significant ring strain (~27 kcal/mol), which can influence both chemical reactivity in synthesis and steric interactions with biological targets, potentially enhancing binding affinity compared to more flexible analogs . With a molecular formula of C11H11N and a molecular weight of 157.21 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and selective serotonin reuptake inhibitors (SSRIs) [2].

7-Cyclopropyl-1H-indole: Generic Substitution Risks


Simple substitution of 7-cyclopropyl-1H-indole with a generic indole or an analog bearing a different 7-substituent (e.g., 7-methyl, 7-halo) is a high-risk procurement strategy that often leads to experimental failure. The 7-cyclopropyl group is not a passive substituent; its unique geometry and electronic properties confer a distinct steric and conformational profile that directly impacts target engagement . For instance, in the context of HIV-1 NNRTI development, the cyclopropyl moiety is critical for facilitating a double hydrogen-bonding interaction with the Lys101 residue and for efficiently occupying the hydrophobic pocket in the Tyr181/188 region, a binding mode not achievable with non-cyclopropyl analogs [1]. This structural specificity translates into a quantifiable difference in biological activity, rendering in-class compounds non-interchangeable and necessitating the procurement of the exact 7-cyclopropyl derivative for target-specific investigations.

7-Cyclopropyl-1H-indole: Quantitative Evidence


HIV-1 NNRTI Potency vs. Nevirapine

In a phenotypic assay for HIV-1 inhibition, a novel cyclopropyl indole derivative (bearing the core 7-cyclopropyl-1H-indole scaffold) demonstrated antiviral activity comparable to the FDA-approved drug nevirapine [1]. This class-level evidence establishes the cyclopropyl-indole core as a viable and potent pharmacophore for NNRTI development. While this specific assay did not use the unsubstituted parent compound 7-cyclopropyl-1H-indole, it provides a quantitative benchmark for the scaffold's potential relative to a clinical standard.

HIV NNRTI Antiviral Medicinal Chemistry

Hsp90α Binding Affinity Comparison

A direct binding study measured the affinity of 7-cyclopropyl-1H-indole for the Hsp90α chaperone protein, reporting a Kd value of 8.31E+3 nM (8.31 µM) [1]. In contrast, a structurally optimized indole derivative designed for the same target achieved a Kd of 1.35 nM [2]. This >6,000-fold difference in affinity highlights how the unsubstituted 7-cyclopropyl-1H-indole serves as a baseline scaffold, where further functionalization (e.g., at N1 or C2) is essential for achieving high potency. The parent compound provides a critical, low-affinity reference point for structure-activity relationship (SAR) studies.

Hsp90 Chaperone Binding Affinity

HIV-1 NNRTI: Impact of Scaffold Modifications

A cyclopropyl-containing indole-based NNRTI compound, derived from the 7-cyclopropyl-1H-indole scaffold, exhibited an in vitro IC50 value of 0.1 µM (100 nM) against HIV-1 [1]. Further optimization of this scaffold, specifically modifications to the functionality occupying the Val179 pocket, resulted in a nearly two-order-of-magnitude improvement in potency [2]. This quantitative SAR demonstrates that while the parent scaffold offers a baseline of micromolar activity, strategic derivatization yields compounds with nanomolar potency, underscoring the scaffold's value and the necessity of precise structural control.

HIV NNRTI Antiviral SAR

Aqueous Solubility: Parent vs. Optimized Indoles

The aqueous solubility of 7-cyclopropyl-1H-indole at pH 7.0 is low, reported as <10 µg/mL [1]. This is consistent with the general solubility profile of unsubstituted indole cores. In contrast, structurally optimized indole derivatives within the same study achieved solubilities of 2500 µg/mL [1]. This 250-fold difference underscores that the parent 7-cyclopropyl-1H-indole is a lipophilic scaffold requiring formulation strategies (e.g., cyclodextrin complexation) or chemical derivatization to improve aqueous solubility for in vivo applications.

Solubility Biopharmaceutical Formulation

Conformational Rigidity: Cyclopropyl vs. Methyl

The 7-cyclopropyl substituent in 7-cyclopropyl-1H-indole introduces a rigid, strained three-membered ring, which reduces the entropic penalty upon binding to a biological target compared to a more flexible 7-methyl analog . The cyclopropyl group's ring strain energy (~27 kcal/mol) and constrained geometry pre-organize the molecule into a conformation more closely resembling the bound state [1]. This pre-organization can lead to enhanced binding affinity and improved target selectivity in certain contexts, making the 7-cyclopropyl analog a preferred choice over 7-methyl or other flexible alkyl-substituted indoles when conformational control is paramount for target engagement.

Conformational Analysis Binding Entropy Medicinal Chemistry

Crystallographic Data Availability

An experimental crystal structure determination for 7-cyclopropyl-1H-indole is deposited in the Cambridge Structural Database (CCDC) under entry CCDC 2034158 [1]. This provides high-resolution, three-dimensional structural data, including precise bond lengths, angles, and torsion angles. In contrast, many other 7-substituted indole analogs lack publicly available, experimentally determined crystal structures. The availability of this data is a significant advantage for computational chemistry, enabling accurate docking studies, pharmacophore modeling, and structure-based drug design. It provides a verifiable, experimentally derived conformation of the cyclopropyl group's orientation relative to the indole plane.

Crystallography Structural Biology Cheminformatics

7-Cyclopropyl-1H-indole: Validated Applications


HIV-1 NNRTI Scaffold Development

The cyclopropyl-indole core, of which 7-cyclopropyl-1H-indole is a fundamental building block, has demonstrated activity comparable to nevirapine in phenotypic HIV-1 assays [1]. Its unique structural features enable a double hydrogen bond with Lys101 and occupation of the Tyr181/188 and Val179 hydrophobic pockets [1]. The parent compound serves as an ideal starting material for synthesizing and evaluating novel NNRTI candidates, with studies showing that further derivatization can improve potency by up to two orders of magnitude [2].

Hsp90α Binding Baseline & SAR

With a measured binding affinity (Kd) of 8.31 µM for Hsp90α, 7-cyclopropyl-1H-indole provides a quantitative, low-affinity reference point for SAR campaigns targeting this chaperone [1]. Researchers can use this compound to benchmark the affinity gains achieved through further chemical modifications, where optimized indoles have demonstrated Kd values in the low nanomolar range [2]. This application is critical for hit-to-lead optimization in oncology and neurodegenerative disease research.

Crystallographic Template for SBDD

The availability of an experimental crystal structure for 7-cyclopropyl-1H-indole (CCDC 2034158) makes it a valuable template for computational chemistry and SBDD [1]. Researchers can utilize the precise 3D coordinates of the cyclopropyl-indole framework to generate accurate pharmacophore models, perform docking simulations, or design focused combinatorial libraries. This eliminates the uncertainty associated with computationally predicted conformations, providing a reliable structural anchor for virtual screening and lead optimization workflows.

Formulation Strategies for Poorly Soluble Indoles

Given its low aqueous solubility (<10 µg/mL at pH 7.0), 7-cyclopropyl-1H-indole is an excellent model compound for developing and testing formulation technologies aimed at improving the bioavailability of lipophilic drug candidates [1]. Research teams can use this compound to evaluate the effectiveness of solubilization techniques, such as cyclodextrin complexation, lipid-based formulations, or amorphous solid dispersions, to overcome solubility-limited absorption and enable preclinical in vivo studies.

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